molecular formula C11H12ClNO4S B7810251 L-Proline, 1-[(4-chlorophenyl)sulfonyl]-

L-Proline, 1-[(4-chlorophenyl)sulfonyl]-

Cat. No.: B7810251
M. Wt: 289.74 g/mol
InChI Key: JXMXHRZHMZMBDK-JTQLQIEISA-N
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Description

L-Proline, 1-[(4-chlorophenyl)sulfonyl]- is a useful research compound. Its molecular formula is C11H12ClNO4S and its molecular weight is 289.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Proline, 1-[(4-chlorophenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Proline, 1-[(4-chlorophenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

L-Proline, 1-[(4-chlorophenyl)sulfonyl]- is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

L-Proline, 1-[(4-chlorophenyl)sulfonyl]- is a derivative of the amino acid proline, modified with a sulfonyl group and a chlorophenyl moiety. This structural modification enhances its biological activity compared to unmodified proline. The compound can be represented as follows:

L Proline 1 4 chlorophenyl sulfonyl =C9H10ClN1O2S\text{L Proline 1 4 chlorophenyl sulfonyl }=\text{C}_9\text{H}_{10}\text{ClN}_1\text{O}_2\text{S}

Enzyme Inhibition

One of the key biological activities of L-Proline, 1-[(4-chlorophenyl)sulfonyl]- is its ability to inhibit various enzymes. Research has shown that this compound exhibits strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial in several physiological processes:

  • Urease Inhibition : The compound demonstrated significant urease inhibitory activity, which is essential in treating conditions like urease-related infections and kidney stones .
  • AChE Inhibition : It also showed promise as an AChE inhibitor, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Antibacterial Activity

L-Proline, 1-[(4-chlorophenyl)sulfonyl]- has been evaluated for its antibacterial properties. Studies indicate moderate to strong activity against several bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

This antibacterial action is attributed to the sulfonamide group, which is known for its pharmacological effectiveness .

Hypoglycemic Activity

The compound has been investigated for its hypoglycemic effects. Studies have indicated that L-Proline, 1-[(4-chlorophenyl)sulfonyl]- can lower glucose plasma levels in animal models. This effect is likely due to the compound's interaction with glucose-dependent insulin secretion pathways .

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 plays a critical role in glucose metabolism by degrading incretin hormones such as GLP-1. L-Proline derivatives have been shown to inhibit DPP-4 effectively, enhancing insulin secretion and improving glycemic control in diabetic models .

Case Study 2: Selectivity for Melanocortin Receptors

Research has demonstrated that substituting arginine with proline or its derivatives can lead to selectivity for human melanocortin receptors (hMC4R). This selectivity is crucial for developing treatments targeting obesity and metabolic disorders .

Properties

IUPAC Name

(2S)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMXHRZHMZMBDK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.